molecular formula C7H12N4O2S2 B2360273 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 26861-52-9

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2360273
CAS No.: 26861-52-9
M. Wt: 248.32
InChI Key: ACMVXOKQSJCNLL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at position 5 and a 2-methoxyethyl group attached to the urea moiety. This compound belongs to a broader class of 1,3,4-thiadiazole-based ureas, which are extensively studied for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVXOKQSJCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiadiazole ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions:

Procedure :

  • Thiosemicarbazide (1 mmol) and Na₂CO₃ (1 mmol) are suspended in absolute ethanol.
  • CS₂ (3 mmol) is added dropwise at 60°C, followed by refluxing for 12–18 hours.
  • The product, 5-amino-1,3,4-thiadiazole-2-thiol, is precipitated using HCl and recrystallized (Yield: 78%).

Methylthio Group Introduction :
To introduce the methylthio (-SMe) group at position 5, the thiol intermediate is treated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in acetonitrile.

Alternative Route via Hantzsch-Type Synthesis

A Hantzsch thiazole synthesis variant employs 1,3-dichloroacetone and thiourea derivatives:

  • 1,3-Dichloroacetone reacts with Boc-protected thiourea in ethanol.
  • Cyclization yields Boc-protected 4-(chloromethyl)thiazol-2-amine.
  • Methoxyethylation is achieved using 2-methoxyethylamine under basic conditions (K₂CO₃/CH₃CN).

Conversion to 5-(Methylthio)-1,3,4-Thiadiazole-2-Isocyanate

Phosgene-Based Isocyanate Formation

The amine group of 5-(methylthio)-1,3,4-thiadiazol-2-amine is converted to isocyanate using triphosgene:

  • The amine (1 mmol) is dissolved in anhydrous dichloromethane (DCM).
  • Triphosgene (0.33 mmol) and triethylamine (2 mmol) are added at 0°C.
  • The mixture is stirred for 4 hours, yielding the isocyanate intermediate (Yield: 85–90%).

Safety Note : Phosgene alternatives like diphosgene or carbonyldiimidazole (CDI) are preferred in industrial settings to mitigate toxicity risks.

Urea Bond Formation with 2-Methoxyethylamine

Direct Coupling in Polar Aprotic Solvents

The isocyanate reacts with 2-methoxyethylamine under mild conditions:

  • 5-(Methylthio)-1,3,4-thiadiazole-2-isocyanate (1 mmol) and 2-methoxyethylamine (1.2 mmol) are combined in acetonitrile.
  • The reaction proceeds at room temperature for 12–24 hours.
  • The product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, CH₂Cl₂/MeOH).

Yield : 70–80%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

  • Residence Time : 30 minutes at 50°C.
  • Solvent : Dichloromethane or ethyl acetate.
  • Throughput : 1 kg/hour with >95% purity after crystallization.

Alternative Synthetic Pathways

Carbodiimide-Mediated Coupling

A two-step approach avoids isocyanate intermediates:

  • The thiadiazole amine reacts with carbonyldiimidazole (CDI) to form an imidazolide.
  • 2-Methoxyethylamine is added, yielding the urea derivative (Yield: 65–75%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 100°C, 20 minutes, DMF solvent.
  • Yield : 82% with reduced side products.

Methodological Comparison and Optimization

Parameter Conventional Method Microwave Method Industrial Flow Process
Reaction Time 12–24 hours 20 minutes 30 minutes
Temperature Room temp 100°C 50°C
Yield 70–80% 82% >95%
Scalability Limited Moderate High
Purification Column chromatography Recrystallization Continuous crystallization

Challenges and Troubleshooting

Regioselectivity in Thiadiazole Functionalization

  • Issue : Competing substitution at positions 2 and 5.
  • Solution : Use bulky bases (e.g., DIPEA) to direct reactivity to the 2-position.

Urea Hydrolysis

  • Issue : Degradation under acidic/basic conditions.
  • Mitigation : Maintain pH 6–8 during synthesis and storage.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups onto the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the urea moiety can yield amines or alcohols.

Scientific Research Applications

Agricultural Chemistry

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been identified as a promising agent in agricultural applications, particularly as a fungicide. Its efficacy against various fungal pathogens enhances crop health and productivity. Research indicates that compounds with thiadiazole structures exhibit significant antifungal properties, making them suitable for protecting crops from diseases caused by fungi .

Key Features:

  • Acts as a potent fungicide.
  • Enhances agricultural productivity.
  • Reduces crop losses due to fungal infections.

Pharmaceutical Development

The compound serves as a vital building block in the synthesis of novel pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents. The structural characteristics of thiadiazoles contribute to their biological activity, making them valuable in the development of new therapeutic agents .

Case Studies:

  • Research has demonstrated that derivatives of thiadiazole exhibit cytostatic properties and potential activity against trypanosomal infections .
  • The incorporation of this compound into drug formulations could enhance efficacy while minimizing toxicity.

Material Science

In material science, this compound is utilized in the formulation of specialty coatings and polymers. Its unique properties contribute to improved durability and resistance to environmental degradation. The incorporation of thiadiazole derivatives in materials can enhance their performance under various conditions .

Applications in Material Science:

  • Development of coatings with enhanced protective features.
  • Formulation of polymers with improved mechanical properties.

Comparative Data Table

Application AreaKey BenefitsNotable Compounds
Agricultural ChemistryEffective against fungal pathogens5-Methylthio-1,3,4-thiadiazole derivatives
Pharmaceutical DevelopmentAnti-inflammatory and antimicrobial propertiesThiadiazole-based drugs
Material ScienceImproved durability and environmental resistanceSpecialty coatings and polymer formulations

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the suppression of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole-Urea Derivatives

Compound Name Substituents on Thiadiazole Urea Substituent Melting Point (°C) Molecular Weight Key References
Target Compound 5-(methylthio) 2-Methoxyethyl N/A ~305.3* -
1-(4-Fluorophenyl)-3-[5-((2,4-difluorophenyl)thio)-1,3,4-thiadiazol-2-yl]urea 5-((2,4-difluorophenyl)thio) 4-Fluorophenyl 155–160 519.0
1-(3-Chlorophenyl)-3-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]urea 5-(benzylthio) 3-Chlorophenyl 148–155 407.9
1-(4-Methoxyphenyl)-3-[5-(furopyrimidinylthio)-1,3,4-thiadiazol-2-yl]urea 5-(furopyrimidinylthio) 4-Methoxyphenyl 288–290 ~550†
Tebuthiuron 5-(tert-butyl) N,N'-dimethyl N/A 228.3

*Calculated based on molecular formula; †Estimated from structural complexity.

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound may confer higher aqueous solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl or 3-chlorophenyl), which are more lipophilic .
  • Bioactivity : Substituents on the thiadiazole ring influence target specificity. For instance, benzylthio or furopyrimidinylthio groups enhance anticonvulsant or kinase inhibitory activity, respectively , whereas methylthio may offer balanced electronic effects for broad-spectrum applications.
  • Agrochemical vs. Pharmaceutical Use : Tebuthiuron (a herbicide) exemplifies how alkyl substituents (e.g., tert-butyl) favor agrochemical applications, while polar groups (e.g., methoxyethyl) align with drug design .

Pharmacological Activity Comparison

Key Insights :

  • The target compound’s methylthio group may support moderate enzyme inhibitory or antimicrobial activity, though less potent than benzylthio or complex heterocyclic substituents .
  • Anticonvulsant activity correlates with electron-withdrawing substituents (e.g., chloro, fluoro) on the urea moiety, suggesting the target’s methoxyethyl group might prioritize solubility over direct efficacy .

Computational and In Silico Studies

In silico analyses highlight the urea moiety’s role in hydrogen bonding with biological targets (e.g., TMPRSS2, CYP51), while thiadiazole contributes to π-π stacking . The target’s methoxyethyl group may improve ADME properties by reducing logP compared to aryl analogs .

Biological Activity

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiproliferative, and potential anticancer properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the methylthio group at the 5-position enhances its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 2-methoxyethylamine with 5-(methylthio)-1,3,4-thiadiazole-2-isocyanate in a suitable solvent, such as dichloromethane or acetonitrile. The process can be optimized for higher yields and purity through recrystallization or column chromatography .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate moderate to good activity against various bacterial strains:

  • Gram-positive bacteria : Moderate activity against Bacillus anthracis and Bacillus cereus.
  • Gram-negative bacteria : Limited effectiveness against Escherichia coli and Staphylococcus aureus .

The compound's activity is attributed to its ability to disrupt bacterial cell processes and potentially inhibit enzyme activity.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

Cell LineIC50 (μM)Activity Level
HCT116 (Colon)0.3 - 0.45Potent
MCF-7 (Breast)5.16 - 20Moderate
U87 MG (Glioblastoma)Not specifiedVariable
A549 (Lung)Not specifiedVariable

The mechanism of action involves inhibition of key signaling pathways such as PI3K and mTORC1, leading to reduced cell growth and proliferation .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, disrupting their function.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, contributing to cytotoxic effects .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against a panel of bacterial strains. The results indicated that while many compounds showed moderate activity against Gram-positive bacteria, the presence of specific substituents significantly influenced their effectiveness .

Anticancer Research

Another research focused on the antiproliferative effects of thiadiazole derivatives in various cancer models. The study concluded that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves:

Formation of the 1,3,4-thiadiazole ring via cyclization of thioamide precursors (e.g., thiocarbazides) under acidic conditions.

Introduction of the methylthio group at the 5-position using methyl iodide or dimethyl sulfate.

Coupling the thiadiazole intermediate with 2-methoxyethyl isocyanate to form the urea linkage .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and TLC .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify protons (e.g., methoxyethyl CH3_3O at δ 3.3–3.5 ppm) and carbons (urea carbonyl at ~155 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 303).
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiadiazole and urea moieties .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 16.23 μM vs. 50 μM in antiproliferative assays) may arise from:

  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times, or serum content.
  • Control Experiments : Include positive controls (e.g., cisplatin) and validate target engagement via competitive binding assays .
    • Statistical Analysis : Use ANOVA to compare replicates and assess significance (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Design : Systematically modify substituents:

  • Replace the methoxyethyl group with cyclopropyl or fluorophenyl to enhance lipophilicity.
  • Substitute methylthio with sulfoxide/sulfone to alter electron density .
    • Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends.
    • Data Interpretation : Correlate logP values (calculated via ChemAxon) with cellular permeability .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Met793) form hydrogen bonds with urea and thiadiazole groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Key Research Insights

  • Synthetic Challenges : The methylthio group is prone to oxidation; use inert atmospheres (N2_2) and antioxidants (e.g., BHT) during storage .
  • Biological Relevance : The urea-thiadiazole scaffold inhibits carbonic anhydrase IX, a hypoxia-inducible enzyme in tumors .
  • Contradictions Addressed : Divergent cytotoxicity data are reconciled by standardizing cell culture protocols (e.g., RPMI-1640 medium, 10% FBS) .

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